We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.
What to expect:
Continuation of the exceptional service you've come to rely on.
Your existing vendor records stay valid; no need to update lists.
Ongoing orders placed with thebiotek.com are unaffected by this change.
We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.
Tofogliflozin hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that is used to treat type 2 diabetes mellitus. It was first approved for use in Japan in 2014 and has since been approved in other countries. This paper will discuss the method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges of tofogliflozin hydrate.
Tofogliflozin hydrate can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of tofogliflozin hydrate. The efficiency and yield of each method vary, with the Suzuki-Miyaura coupling reaction having the highest yield. Environmental and safety considerations are also important when synthesizing tofogliflozin hydrate, as some of the reagents used in the synthesis process can be hazardous.
Chemical Structure and Biological Activity
Tofogliflozin hydrate has a chemical formula of C22H25ClO7S·H2O and a molecular weight of 484.98 g/mol. It is a white to off-white powder that is soluble in water. Tofogliflozin hydrate works by inhibiting the Tofogliflozin hydrate protein, which is responsible for reabsorbing glucose in the kidneys. By inhibiting this protein, tofogliflozin hydrate increases the excretion of glucose in the urine, thereby reducing blood glucose levels. Tofogliflozin hydrate has been shown to be effective in reducing HbA1c levels and body weight in patients with type 2 diabetes mellitus.
Tofogliflozin hydrate has been shown to have various biological effects on cell function and signal transduction. It has been shown to increase insulin sensitivity, reduce inflammation, and improve endothelial function. However, there are also potential therapeutic and toxic effects of tofogliflozin hydrate. It can cause dehydration, urinary tract infections, and ketoacidosis in some patients. It is important to monitor patients for these potential side effects.
Tofogliflozin hydrate has various applications in medical research, including its role in drug development, clinical trials, and findings. It has been shown to be effective in reducing HbA1c levels and body weight in patients with type 2 diabetes mellitus. In environmental research, tofogliflozin hydrate has been studied for its effects on ecosystems and its role in pollution management. In industrial research, it has been used in manufacturing processes to improve product quality and efficiency. Health and safety considerations are important when using tofogliflozin hydrate in industrial settings.
Future Perspectives and Challenges
There are current limitations in the use and study of tofogliflozin hydrate, including its potential side effects and the need for further research to fully understand its biological effects. Possible solutions and improvements include developing new Tofogliflozin hydrate inhibitors with fewer side effects and conducting more research to fully understand the biological effects of tofogliflozin hydrate. Future trends and prospects in the application of tofogliflozin hydrate in scientific research include its potential use in combination with other drugs to treat type 2 diabetes mellitus and its potential use in the treatment of other diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tofogliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that is used to treat type 2 diabetes mellitus. It was developed by Sanofi and Kowa Pharmaceuticals and was approved for use in Japan in 2014. Tofogliflozin works by inhibiting the reabsorption of glucose in the kidneys, which leads to increased glucose excretion in the urine. This mechanism of action makes it a promising drug for the treatment of diabetes, as it helps to lower blood glucose levels without causing hypoglycemia.
C-Met inhibitor 2 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. This receptor is involved in various cellular processes, including cell growth, survival, and migration. Overexpression of c-Met has been linked to the development and progression of various cancers, making it an attractive target for cancer therapy.
Felbamate hydrate (FBM) is a potent nonsedative anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) .Target: NMDA ReceptorFelbamate (marketed under the brand name Felbatol by MedPointe) is an anti-epileptic drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. However, an increased risk of potentially fatal aplastic anemia and/or liver failure limit the drugs usage to severe refractory epilepsy.Felbamate has been proposed to a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit. Although it is clear that felbamate does cause pharmacological inhibition of NMDA receptor of relevance of NMDA receptor blockade as a strategy for the treatment of human epilepsy has been questioned. Therefore, the importance of the effects of felbamate on NMDA receptors to its therapeutic action in epilepsy is uncertain.
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways .A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly .Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue
NSC 23766 trihydrochloride is a small molecule inhibitor that targets the Rho GTPase family of proteins. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This paper aims to provide a comprehensive review of NSC 23766 trihydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Diatrizoic acid is a contrast agent used in medical imaging procedures such as X-rays, computed tomography (CT) scans, and angiography. It is a water-soluble iodinated organic compound that enhances the visibility of internal organs and tissues during imaging. Diatrizoic acid is also used in environmental and industrial research due to its unique properties.